5-(tert-Butyl)-3-methoxy-4-methylisoxazole
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Overview
Description
5-(tert-Butyl)-3-methoxy-4-methylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl, methoxy, and methyl groups in this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-methoxy-4-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-3-methoxy-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted isoxazoles.
Scientific Research Applications
5-(tert-Butyl)-3-methoxy-4-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3-methoxy-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-3-methoxy-4-methylisoxazole: Unique due to the presence of tert-butyl, methoxy, and methyl groups.
5-(tert-Butyl)-3-methoxyisoxazole: Lacks the methyl group, leading to different reactivity and properties.
3-Methoxy-4-methylisoxazole: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to the combined presence of tert-butyl, methoxy, and methyl groups, which influence its chemical reactivity, stability, and potential applications. The tert-butyl group provides steric hindrance, while the methoxy group contributes to electron-donating effects, making this compound distinct from its analogs.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-tert-butyl-3-methoxy-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-6-7(9(2,3)4)12-10-8(6)11-5/h1-5H3 |
InChI Key |
IXDLHHCPSWDHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1OC)C(C)(C)C |
Origin of Product |
United States |
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